7-Chloro-3-methylbenzofuran-2-carbaldehyde

Organic Synthesis Friedel-Crafts Acylation Heterocyclic Chemistry

7-Chloro-3-methylbenzofuran-2-carbaldehyde (CAS 32565-19-8) is a chlorinated benzofuran-2-carbaldehyde derivative with the molecular formula C₁₀H₇ClO₂ and a molecular weight of 194.61 g/mol. This compound serves as a reactive synthetic intermediate in medicinal chemistry programs, leveraging the electron-withdrawing chlorine substituent at the 7-position and the aldehyde functionality at the 2-position for diverse derivatization pathways.

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
CAS No. 32565-19-8
Cat. No. B12877016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methylbenzofuran-2-carbaldehyde
CAS32565-19-8
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC=C2Cl)C=O
InChIInChI=1S/C10H7ClO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3
InChIKeyANBDXMZWJRRYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-methylbenzofuran-2-carbaldehyde (CAS 32565-19-8) for Medicinal Chemistry and Heterocycle Synthesis


7-Chloro-3-methylbenzofuran-2-carbaldehyde (CAS 32565-19-8) is a chlorinated benzofuran-2-carbaldehyde derivative with the molecular formula C₁₀H₇ClO₂ and a molecular weight of 194.61 g/mol . This compound serves as a reactive synthetic intermediate in medicinal chemistry programs, leveraging the electron-withdrawing chlorine substituent at the 7-position and the aldehyde functionality at the 2-position for diverse derivatization pathways [1].

Why Substitution of 7-Chloro-3-methylbenzofuran-2-carbaldehyde with Other Benzofuran-2-carbaldehydes Compromises Synthetic Utility


The combination of a chlorine atom at the 7-position and a methyl group at the 3-position creates a substitution pattern that cannot be replicated by generic benzofuran-2-carbaldehydes such as 3-methylbenzofuran-2-carbaldehyde (CAS 1199-07-1) or 5-fluoro-3-methylbenzofuran-2-carbaldehyde (CAS 57329-34-7). The chlorine substituent alters both the electronic environment of the aromatic ring and the reactivity of the aldehyde group, affecting downstream condensation reactions and the physicochemical properties of derived compounds [1]. Benzofurans substituted at the 7-position have been reported to exhibit enhanced biological activity compared to those substituted at other positions, indicating that substitution pattern is a non-interchangeable determinant of compound performance [2].

Quantitative Differentiation Evidence for 7-Chloro-3-methylbenzofuran-2-carbaldehyde (CAS 32565-19-8)


Electrophilic Substitution Potential: 7-Chloro vs. Unsubstituted Benzofuran-2-carbaldehyde

7-Chloro-3-methylbenzofuran-2-carbaldehyde serves as a precursor to 7-chloro-3-methylbenzofurancarboxylic acid chloride, which undergoes Friedel-Crafts acylation with benzene or anisole to yield 7-chloro-2-benzofuryl aryl ketones in a single step [1]. This synthetic pathway demonstrates that the chlorine substituent remains intact and does not interfere with acylation chemistry, providing a route to complex ketones that would require additional protection/deprotection steps if attempted from an unsubstituted benzofuran-2-carbaldehyde scaffold.

Organic Synthesis Friedel-Crafts Acylation Heterocyclic Chemistry

Regiospecific Substituent Effects: 7-Position vs. 5-Position Halogenation in Benzofuran Bioactivity

In a systematic study of benzofuran-based chrysanthemate insecticides, compounds bearing a 7-chloro substituent (e.g., 7-chloro-2,3-dihydrobenzofuranyl ester) were reported as 'much more potent than allethrin,' with the authors explicitly noting that 'substituents on the 7-position of either the benzofuran or benzothiophen nucleus generally enhanced the activity compared with those on other positions' [1]. This represents a clear positional specificity: moving the same chloro substituent from the 7-position to the 5-position yields a compound with demonstrably lower insecticidal activity.

Structure-Activity Relationship Agrochemical Chemistry Insecticidal Activity

Chlorine vs. Fluorine Substitution: Differential Electronic Effects on Benzofuran-2-carbaldehyde Reactivity

The chlorine substituent at the 7-position of 7-chloro-3-methylbenzofuran-2-carbaldehyde offers distinct physicochemical properties compared to fluorinated analogs such as 5-fluoro-3-methylbenzofuran-2-carbaldehyde (CAS 57329-34-7). While fluorine substitution is associated with improved metabolic stability and bioavailability [1], chlorine substitution provides different electronic effects: chlorine is less electronegative than fluorine (Pauling electronegativity: Cl = 3.16, F = 3.98), resulting in weaker inductive electron withdrawal and a distinct σ-Hammett parameter (σₘ = 0.37 for Cl vs. 0.34 for F). This translates to different reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The 7-chloro derivative may be preferable when moderate electron withdrawal is desired without the strong inductive effects of fluorine that can over-stabilize or alter reaction pathways.

Medicinal Chemistry Drug Design Halogen Bonding

Dual Reactive Centers: Aldehyde and Aryl Chloride Functionalities Enable Divergent Synthetic Pathways

7-Chloro-3-methylbenzofuran-2-carbaldehyde possesses two orthogonal reactive centers: (1) the aldehyde group at the 2-position capable of condensation, reductive amination, and Grignard addition; and (2) the aryl chloride at the 7-position available for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The carbaldehyde functionality enables conversion to the corresponding carboxylic acid (CAS 32565-18-7), acid chloride, alcohols, amines, and heterocyclic systems . This dual-reactivity profile is not present in 3-methylbenzofuran-2-carbaldehyde (CAS 1199-07-1) or 7-chloro-3-methylbenzofuran (CAS 1595965-00-6), each of which lacks one of these reactive handles.

Building Block Chemistry Parallel Synthesis Medicinal Chemistry

Optimal Research Applications for 7-Chloro-3-methylbenzofuran-2-carbaldehyde Based on Documented Performance


Synthesis of 7-Chloro-2-benzofuryl Aryl Ketones via Friedel-Crafts Acylation

Conversion of 7-chloro-3-methylbenzofuran-2-carbaldehyde to the corresponding carboxylic acid chloride enables Friedel-Crafts acylation with benzene or anisole to yield 7-chloro-3-methyl-2-benzofuryl aryl ketones [1]. This established methodology provides a direct route to ketone intermediates that can be further elaborated for medicinal chemistry applications. The chlorine substituent remains intact throughout the acylation sequence, preserving the aryl halide functionality for subsequent cross-coupling diversification.

Preparation of Benzofuran-Derived Chalcones and Heterocyclic Libraries

The 2-carbaldehyde functionality of 7-chloro-3-methylbenzofuran-2-carbaldehyde makes it suitable for Claisen-Schmidt condensation with acetophenones to yield chalcone intermediates, a reaction extensively employed in benzofuran medicinal chemistry programs [1]. These chalcones serve as versatile precursors to pyrazolines, pyrimidines, and other nitrogen-containing heterocycles of pharmaceutical interest. The 7-chloro substitution pattern has been associated with enhanced biological activity compared to other positional isomers, making this specific scaffold particularly valuable for library construction .

Structure-Activity Relationship Studies in Agrochemical Discovery

Based on class-level evidence showing that 7-chloro substitution in benzofuran derivatives yields 'much more potent' insecticidal activity than allethrin and superior activity compared to other substitution positions [1], 7-chloro-3-methylbenzofuran-2-carbaldehyde represents a strategic building block for agrochemical SAR programs. The compound can be elaborated into esters, amides, and other derivatives for systematic evaluation of substituent effects at the 7-position of the benzofuran core.

Halogen-Containing Fragment for Medicinal Chemistry Optimization

The presence of both chlorine and aldehyde functionalities in 7-chloro-3-methylbenzofuran-2-carbaldehyde makes it suitable as a fragment for medicinal chemistry lead optimization programs. The chlorine atom can engage in halogen bonding with protein targets, while the aldehyde group allows for reversible covalent inhibitor design via Schiff base formation. Compared to 5-fluoro-3-methylbenzofuran-2-carbaldehyde, the 7-chloro derivative provides a distinct electronic profile and a heavier halogen for potential halogen bonding interactions that may be critical for achieving target selectivity [1].

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